molecular formula C9H6LiNO2S B6201015 lithium 2-(2,1-benzothiazol-3-yl)acetate CAS No. 2694729-38-7

lithium 2-(2,1-benzothiazol-3-yl)acetate

Cat. No.: B6201015
CAS No.: 2694729-38-7
M. Wt: 199.2
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Description

Lithium 2-(2,1-benzothiazol-3-yl)acetate (C₉H₆LiNO₂S) is a lithium salt of a benzothiazole-derived acetic acid. Benzothiazoles are heterocyclic compounds featuring a benzene ring fused to a thiazole ring, which contains sulfur and nitrogen atoms.

Properties

CAS No.

2694729-38-7

Molecular Formula

C9H6LiNO2S

Molecular Weight

199.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The benzothiazole core is classically synthesized via cyclocondensation of 2-aminothiophenol with carbonyl-containing reagents. For lithium 2-(benzothiazol-3-yl)acetate, ethyl bromoacetate serves as both the carbonyl source and the precursor for the acetate side chain. The reaction proceeds through nucleophilic substitution: the primary amine of 2-aminothiophenol attacks the α-carbon of ethyl bromoacetate, displacing bromide and forming a thioether intermediate. Intramolecular cyclization then yields ethyl 2-(benzothiazol-3-yl)acetate.

Typical Conditions :

  • Solvent : Anhydrous ethanol or acetone

  • Temperature : Reflux (78–80°C for ethanol)

  • Duration : 5–8 hours

  • Molar Ratio : 1:1 (2-aminothiophenol : ethyl bromoacetate)

  • Base : Triethylamine or sodium bicarbonate to neutralize HBr byproduct.

Hydrolysis and Lithium Salt Formation

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide, which simultaneously forms the lithium salt. This one-pot method avoids isolating the acidic form, simplifying purification.

Procedure :

  • Ethyl 2-(benzothiazol-3-yl)acetate (1 mol) is dissolved in a 1:1 v/v ethanol-water mixture.

  • Lithium hydroxide monohydrate (1.2 mol) is added, and the solution is stirred at 60–70°C for 4–6 hours.

  • The mixture is concentrated under reduced pressure, and the residue is recrystallized from ethanol/water (4:1) to yield white crystalline lithium 2-(benzothiazol-3-yl)acetate.

Yield : 85–92% after recrystallization.

Industrial-Scale Production and Optimization

Neutralization of Preformed 2-(Benzothiazol-3-yl)Acetic Acid

Battery-grade lithium acetate is industrially produced by neutralizing acetic acid with lithium hydroxide. Applying this to 2-(benzothiazol-3-yl)acetic acid involves:

  • Acid Synthesis :

    • 2-Aminothiophenol reacts with ethyl bromoacetate as in Section 1.1.

    • Hydrolysis with aqueous NaOH yields 2-(benzothiazol-3-yl)acetic acid.

  • Neutralization :

    • The acid (1 mol) is dissolved in deionized water and treated with LiOH·H2O (1.05 mol) at 25–30°C.

    • The solution is filtered, concentrated, and spray-dried to obtain anhydrous lithium salt.

Purity : ≥99.5% (by ICP-MS).

Solvent and Stoichiometric Optimization

Industrial protocols emphasize cost efficiency and scalability:

  • Solvent Choice : Ethanol-water mixtures reduce energy costs vs. anhydrous solvents.

  • Lithium Source : LiOH·H2O is preferred over Li2CO3 for faster reaction kinetics.

  • Yield Enhancements :

    • Excess LiOH : A 5–10% molar excess ensures complete neutralization.

    • Crystallization Aids : Seeding with product crystals improves yield during recrystallization.

Spectroscopic and Analytical Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

  • 1H-NMR (DMSO-d6) : δ 8.2–8.5 ppm (benzothiazole aromatic protons), δ 3.7–4.0 ppm (acetate methylene), δ 1.2–1.4 ppm (lithium counterion, if solvated).

  • 13C-NMR : δ 170–175 ppm (carboxylate carbon), δ 120–150 ppm (benzothiazole carbons).

Infrared Spectroscopy (IR) :

  • Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (C=N stretch) confirm functional groups.

Elemental Analysis :

  • Calculated for C9H6LiNO2S: C 49.78%, H 2.76%, N 6.45%, S 14.76%.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(2,1-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

Lithium 2-(2,1-benzothiazol-3-yl)acetate serves as a versatile reagent in organic synthesis. It is particularly useful in the formation of benzothiazole derivatives, which are significant in the development of pharmaceuticals and agrochemicals. The compound's lithium ion enhances its reactivity and solubility, making it suitable for various metalation reactions.

Synthetic Pathways

The synthesis typically involves the reaction of 2-(2,1-benzothiazol-3-yl)acetic acid with lithium hydroxide. The process can be optimized for industrial scale-up, maintaining cost-efficiency while ensuring high yields.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. This property makes it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways and molecular targets are under investigation to elucidate its therapeutic potential.

Material Science Applications

Catalyst in Industrial Processes

In addition to its roles in organic synthesis and biological applications, this compound is utilized as a catalyst in certain industrial processes. Its ability to facilitate reactions at lower temperatures can lead to energy savings and reduced environmental impact.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Organic SynthesisReagent for benzothiazole derivativesEnhances reactivity and solubility
Antimicrobial ResearchEffective against S. aureus, E. coliExhibits significant antimicrobial activity
Anticancer ResearchInhibits growth of cancer cell linesInduces apoptosis; affects cell cycle
Material ScienceCatalyst in industrial processesImproves efficiency and reduces energy consumption

Case Studies

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of bacteria and fungi. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of common antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In another research project focused on anticancer properties, this compound was tested on multiple cancer cell lines. The findings revealed that the compound significantly reduced cell viability and induced apoptotic markers, highlighting its promise for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of lithium 2-(2,1-benzothiazol-3-yl)acetate involves its interaction with various molecular targets. The benzothiazole moiety can interact with enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activities . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

This compound (C₂₀H₁₅N₃O₂S) features a benzothiazole core linked to indole and cyanoacetate groups. Synthesized via a three-component reaction involving benzothiazole, indole derivatives, and ethyl bromocyanoacetate under reflux conditions, it demonstrates the versatility of benzothiazole in forming complex heterocyclic systems. Unlike lithium 2-(2,1-benzothiazol-3-yl)acetate, the ethyl ester and cyano groups here may enhance lipophilicity, influencing bioavailability in pharmaceutical contexts.

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

A thiazole derivative (C₁₁H₉NO₂S) with a benzoic acid substituent, this compound has a melting point of 139.5–140°C . Such differences could impact coordination behavior with metal ions or reactivity in synthetic pathways.

Lithium(1+) 2-(2,1-Benzoxazol-3-yl)acetate

This benzoxazole analogue (C₉H₆LiNO₃) replaces the sulfur atom in benzothiazole with oxygen. The substitution reduces electron-withdrawing effects and may decrease thermal stability. Benzoxazoles are less commonly associated with fluorescence compared to benzothiazoles, which are noted for applications in optoelectronics .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Features
This compound C₉H₆LiNO₂S ~199 (calc.) Not reported Lithium salt, carboxylate group
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 139.5–140 Carboxylic acid, methyl-thiazole
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate C₂₀H₁₅N₃O₂S 377.41 Not reported Cyanoacetate, indole substituent

Note: Molecular weight for this compound is calculated based on the formula C₉H₆LiNO₂S. Experimental data gaps highlight areas for further research .

Functional and Application-Based Comparisons

Industrial and Pharmaceutical Relevance

Disperse Blue 367 (C₂₁H₂₄N₆O₅S), a benzothiazole-based dye, underscores the role of benzothiazoles in industrial applications. Its diazenyl and nitro groups enable strong light absorption, contrasting with the carboxylate group in the lithium salt, which may favor coordination chemistry or drug delivery .

Key Research Findings

  • Structural Flexibility : Benzothiazole’s sulfur atom enhances electron delocalization, making derivatives like this compound suitable for charge-transfer complexes .
  • Salt vs. Ester Derivatives : Lithium salts offer improved water solubility compared to ethyl esters (e.g., ), advantageous for biomedical applications.

Q & A

Basic: What synthetic strategies are effective for preparing lithium 2-(2,1-benzothiazol-3-yl)acetate?

The synthesis of benzothiazole derivatives like this compound typically involves cyclization reactions. A common approach is the Hantzsch thiazole synthesis , where α-halocarbonyl compounds react with thiourea or thioamides to form the thiazole core . For lithium salt formation, carboxylate precursors (e.g., 2-(2,1-benzothiazol-3-yl)acetic acid) are treated with lithium hydroxide or lithium carbonate in polar solvents (e.g., ethanol/water mixtures) under reflux. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the lithium salt with high purity .

Basic: What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the benzothiazole scaffold and acetate moiety. Aromatic protons in the benzothiazole ring typically appear at δ 7.5–8.5 ppm, while the acetate methylene group resonates near δ 3.5–4.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • X-ray Crystallography : Resolves the lithium coordination environment. Software like SHELXL refines crystal structures, identifying bond lengths (e.g., Li–O interactions ≈1.9–2.1 Å) and packing motifs .

Advanced: How can conflicting spectroscopic data be resolved during characterization?

Discrepancies in NMR or mass spectrometry data often arise from impurities or tautomerism. Mitigation strategies:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and elemental analysis to confirm functional groups. For example, IR peaks near 1650 cm1^{-1} validate the acetate carbonyl .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and optimize geometry, resolving ambiguities in experimental data .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, particularly for lithium coordination sites .

Advanced: How to optimize reaction conditions for improved yield of the lithium salt?

Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures favor lithium salt precipitation .
  • Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., oxidation of the thiazole ring) .
  • Stoichiometry : Use a 1.2:1 molar ratio of lithium base to carboxylic acid precursor to ensure complete neutralization .
  • Workup : Employ freeze-drying for hygroscopic lithium salts to prevent hydrolysis .

Basic: What are the primary research applications of this compound?

  • Coordination Chemistry : The acetate group acts as a bidentate ligand for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), relevant in catalysis .
  • Biological Probes : Benzothiazole derivatives exhibit fluorescence properties, useful in cellular imaging .
  • Pharmaceutical Intermediates : Structural analogs show antimicrobial and anti-inflammatory activity, though specific bioactivity for this lithium salt requires further study .

Advanced: How to evaluate the compound’s stability under varying pH and temperature?

  • pH Stability Studies : Use UV-Vis spectroscopy to monitor degradation in buffers (pH 2–12). Lithium salts are typically stable in neutral to alkaline conditions but hydrolyze in strong acids .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td_d >200°C indicates thermal robustness) .
  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks, analyzing purity via HPLC .

Advanced: What computational methods predict interactions between this compound and biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on the benzothiazole scaffold’s π-π stacking potential .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the acetate group) using Schrödinger Suite .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ≈2.5 suggests moderate lipophilicity) .

Basic: How to address safety concerns during handling?

  • Toxicity Screening : Use in vitro assays (e.g., MTT on HEK293 cells) to evaluate cytotoxicity. Benzothiazoles may require low micromolar concentrations to avoid cell death .
  • Protective Measures : Use gloves and fume hoods due to potential irritancy. First-aid protocols for accidental exposure include rinsing with water for 15+ minutes and medical consultation .

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